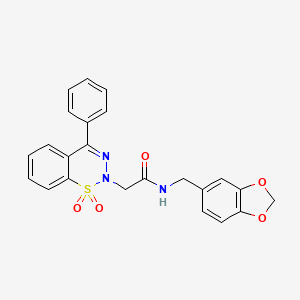
N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C23H19N3O5S and its molecular weight is 449.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C23H19N3O5S
- Molecular Weight : 449.5 g/mol
- CAS Number : 1031554-75-2
The biological activity of this compound is primarily attributed to its interaction with specific biological targets involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors that are implicated in disease pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes related to oxidative stress and inflammation.
- Receptor Modulation : It may modulate the activity of neurotransmitter receptors, potentially influencing neurological functions.
Antioxidant Activity
Studies have shown that this compound exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative damage.
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays | Demonstrated a reduction in reactive oxygen species (ROS) levels in cultured cells. |
| Study 2 | Animal model | Showed decreased markers of oxidative stress in vivo. |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation.
| Study | Methodology | Findings |
|---|---|---|
| Study 3 | In vivo model of arthritis | Reduced inflammatory cytokines and improved clinical scores. |
| Study 4 | Cell culture | Inhibited the expression of pro-inflammatory genes in macrophages. |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Neurodegenerative Diseases : A case study demonstrated the efficacy of the compound in reducing neuroinflammation and improving cognitive function in animal models of Alzheimer's disease.
- Outcome : Significant improvement in memory tests and reduced amyloid plaque formation.
-
Cancer Research : Research indicated that the compound may inhibit tumor growth by inducing apoptosis in cancer cell lines.
- Outcome : Inhibition of cell proliferation was observed at micromolar concentrations.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c27-22(24-13-16-10-11-19-20(12-16)31-15-30-19)14-26-25-23(17-6-2-1-3-7-17)18-8-4-5-9-21(18)32(26,28)29/h1-12H,13-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWXPADEGKNZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3N=C(C4=CC=CC=C4S3(=O)=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














